2-Phenylpyrimidine-5-carboxylic acid molecular structure and conformation
2-Phenylpyrimidine-5-carboxylic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Phenylpyrimidine-5-carboxylic Acid
Abstract
2-Phenylpyrimidine-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture, featuring a pyrimidine core linked to a phenyl group and a carboxylic acid moiety, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive analysis of the molecule's structure, conformational preferences, and physicochemical properties. We delve into the synthetic pathways, the critical role of the dihedral angle between the aromatic rings, and the experimental and computational methodologies used for its characterization. The discussion is framed within the context of drug development, highlighting how the molecule's structural features influence its biological activity and application as a privileged scaffold in designing targeted therapies.
Introduction: The Significance of the Phenylpyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleobases, vitamins, and a wide array of pharmaceuticals.[1] When substituted with a phenyl group at the 2-position and a carboxylic acid at the 5-position, the resulting molecule, 2-phenylpyrimidine-5-carboxylic acid, emerges as a "privileged scaffold." This term is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as a robust starting point for developing new drugs.[1][2]
The unique arrangement of its functional groups allows for a diverse range of non-covalent interactions with biological macromolecules:
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Phenyl Group : Facilitates π-π stacking and hydrophobic interactions with aromatic residues in enzyme active sites, enhancing binding affinity.[2]
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Pyrimidine Core : The nitrogen atoms act as hydrogen bond acceptors and contribute to the overall electronic character of the molecule.
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Carboxylic Acid : Serves as a key hydrogen bond donor and acceptor and can engage in ionic interactions, anchoring the molecule within a target's binding pocket.[2]
Understanding the precise three-dimensional structure and conformational dynamics of this scaffold is paramount for rational drug design. The spatial arrangement of these functional groups, dictated by bond lengths, angles, and rotational freedom, directly impacts the molecule's ability to fit into a binding site and exert a biological effect. This guide provides a detailed exploration of these structural characteristics.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-phenylpyrimidine-5-carboxylic acid (C₁₁H₈N₂O₂) is defined by the covalent linkage of its three core components. The molecule's properties are a composite of these functional groups, leading to a specific profile relevant to its use in drug development.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 200.19 g/mol | PubChem[3] |
| Melting Point | 282-284 °C | ChemicalBook[4] |
| Hydrogen Bond Donors | 1 | PubChem[3] |
| Hydrogen Bond Acceptors | 4 | PubChem[3] |
| Polar Surface Area | 63.1 Ų | PubChem[3] |
| LogP (Computed) | 1.4 | PubChem[3] |
| IUPAC Name | 2-phenylpyrimidine-5-carboxylic acid | PubChem[3] |
These properties, particularly the balance between lipophilicity (LogP) and polarity (Polar Surface Area, H-bond donors/acceptors), are critical determinants of a molecule's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Chemical Reactivity
The synthesis of 2-phenylpyrimidine-5-carboxylic acid and its derivatives can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of an amidine with a three-carbon building block, followed by functional group manipulation.
General Synthetic Protocol
A plausible and high-yielding approach for creating the 2-phenylpyrimidine-5-carboxylic ester scaffold involves the reaction of benzamidinium salt with an appropriate propen-1-ol derivative.[5] The resulting ester can then be hydrolyzed to yield the final carboxylic acid.
Step-by-Step Methodology:
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Amidine Formation : Benzamidine is typically used as its hydrochloride salt. It provides the N-C-N fragment and the C2-phenyl substituent of the final pyrimidine ring.
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Cyclocondensation : The benzamidine salt is reacted with a reagent like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5] This reaction is a condensation process that forms the pyrimidine ring in a single step, yielding the methyl or ethyl ester of 2-phenylpyrimidine-5-carboxylic acid. The reaction is typically performed in a suitable solvent like ethanol or methanol.
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Ester Hydrolysis : The resulting ester is subjected to basic hydrolysis, commonly using an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water.[6]
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Acidification and Isolation : After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified with an acid like HCl. This protonates the carboxylate salt, causing the 2-phenylpyrimidine-5-carboxylic acid to precipitate out of the solution as a solid, which can then be isolated by filtration, washed, and dried.[6]
Synthetic Workflow Diagram
Caption: Visualization of the key dihedral angle in 2-phenylpyrimidine.
Carboxylic Acid Group Conformation
The carboxylic acid group at the C5 position also has rotational freedom. It is generally expected to be co-planar with the pyrimidine ring to maximize conjugation. This planarity is crucial for its role as a hydrogen-bonding anchor in interactions with biological targets.
Experimental and Computational Characterization
A combination of experimental techniques and computational modeling is used to elucidate the precise structural details of molecules like 2-phenylpyrimidine-5-carboxylic acid.
Experimental Methodologies
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X-Ray Crystallography : This is the gold standard for determining the solid-state structure of a molecule. A single-crystal X-ray diffraction experiment would provide definitive data on bond lengths, bond angles, and the crucial phenyl-pyrimidine dihedral angle in the crystal lattice. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and connectivity of the atoms. [6][8]Advanced NMR techniques like the Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, offering insights into the solution-state conformation.
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Infrared (IR) Spectroscopy : IR spectroscopy helps identify the key functional groups, such as the C=O stretch of the carboxylic acid and the characteristic vibrations of the aromatic rings. [8] Expected Spectroscopic Signatures
| Technique | Expected Signature |
| ¹H NMR | Aromatic protons on the phenyl and pyrimidine rings would appear in the δ 7.0-9.5 ppm region. The carboxylic acid proton would be a broad singlet at a downfield shift (>10 ppm). [8] |
| ¹³C NMR | Distinct signals for each carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (~160-170 ppm). [8] |
| IR | A strong C=O stretching band around 1680-1710 cm⁻¹ for the carboxylic acid. A broad O-H stretch from ~2500-3300 cm⁻¹. C=N and C=C stretching bands in the 1400-1600 cm⁻¹ region. |
Computational Modeling
In the absence of experimental crystal data, computational methods are invaluable. Density Functional Theory (DFT) and other quantum mechanical calculations can be used to:
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Calculate the lowest energy conformation of the molecule.
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Predict the phenyl-pyrimidine dihedral angle.
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Map the potential energy surface for rotation around the C-C bond, revealing the energy barrier between different conformations.
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Simulate theoretical NMR and IR spectra to compare with experimental data.
Workflow for Structural Elucidation
Caption: Integrated workflow for structural characterization.
Relevance in Drug Discovery
The 2-phenylpyrimidine scaffold is a validated starting point for inhibitors of various enzymes. Its structural and conformational properties are key to its success.
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Antifungal Agents : Derivatives of 2-phenylpyrimidine have been designed as inhibitors of lanosterol 14α-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. [9][10]The specific twisted conformation allows the molecule to fit into the hydrophobic active site of CYP51, while substituents can be modified to optimize binding and selectivity.
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Anticancer Agents : The scaffold is also used to develop kinase inhibitors. [2]For example, by modifying the functional groups, derivatives can be targeted to the ATP-binding site of kinases involved in cancer signaling pathways. The conformation dictates how well the inhibitor mimics the binding mode of ATP. Molecular docking studies on related pyrimidine derivatives show that the specific arrangement of hydrogen bond donors and acceptors, governed by the core conformation, is critical for potent inhibition. [11] The semi-rigid nature of the scaffold, with its defined but slightly flexible dihedral twist, is advantageous. It reduces the entropic penalty upon binding compared to a fully flexible molecule, while still allowing for induced fit into the target's active site.
Conclusion
2-Phenylpyrimidine-5-carboxylic acid is more than a simple heterocyclic molecule; it is a finely tuned scaffold with significant potential in modern drug discovery. Its molecular structure is characterized by a non-planar conformation, with a distinct dihedral angle between the phenyl and pyrimidine rings that results from a delicate interplay of steric and electronic effects. This defined three-dimensional architecture, combined with the strategic placement of hydrogen bonding and hydrophobic groups, makes it an ideal building block for designing potent and selective enzyme inhibitors. A thorough understanding of its synthesis, structure, and conformational dynamics, achieved through a combination of experimental and computational methods, is essential for fully exploiting its therapeutic potential.
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